N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
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Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H16N6O and its molecular weight is 344.378. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing tetrazole and pyrrole moieties have been associated with a wide range of biological activities .
Mode of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities . Pyrrole derivatives have also been associated with various biological activities .
Biochemical Pathways
Compounds containing tetrazole and pyrrole moieties have been associated with diverse biological and pharmaceutical applications .
Pharmacokinetics
Tetrazole moiety is known to offer a more appreciative pharmacokinetic profile and plays the role of a metabolically stable substitute for the carboxylic acid functional group .
Result of Action
Tetrazole and pyrrole derivatives are known to exhibit a broad range of biological effects .
Action Environment
The biological activity of compounds can be influenced by various factors including the chemical structure of the compound, the physiological state of the organism, and the presence of other compounds .
Properties
IUPAC Name |
2-phenyl-2-pyrrol-1-yl-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(18(24-12-4-5-13-24)15-6-2-1-3-7-15)21-16-8-10-17(11-9-16)25-14-20-22-23-25/h1-14,18H,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBUHOXDRBEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)N3C=NN=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.